Home > Products > Screening Compounds P62324 > 8-oxa-1-azaspiro[4.5]decane-2,4-dione
8-oxa-1-azaspiro[4.5]decane-2,4-dione - 1864056-39-2

8-oxa-1-azaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-6400514
CAS Number: 1864056-39-2
Molecular Formula: C8H11NO3
Molecular Weight: 169.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound was designed as a potential M1 muscarinic agonist for treating dementia by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. [] It showed potent muscarinic activity in vitro and in vivo but lacked selectivity. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound is a 2-ethyl analogue of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. [] It displayed preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity with a better safety profile compared to the reference compound RS86. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

Compound Description: This compound, a 3-methylene analogue of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, was also found to exhibit preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity with a favorable safety profile. []

Relevance: This compound, along with the previous two, highlights the structure-activity relationship studies conducted around the 1-oxa-8-azaspiro[4.5]decane core, demonstrating its potential as a template for designing M1 muscarinic agonists. []

4-Methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: This compound served as a mimic of the bicyclomycin structure, designed to investigate the role of key structural elements for bicyclomycin's antibiotic activity. [] Studies on its reactivity provided information about the mechanism of action of bicyclomycin. []

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

Compound Description: This compound, also known as RS86, is a putative M1 agonist. [] A series of spirooxazolidine-2,4-dione derivatives were synthesized as 4-oxa analogs of RS86 and evaluated for their cholinergic activities. []

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This compound was synthesized by reacting dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane. [, ] Its crystal structure was determined to be a chiral one, with the cyclohexyl ring adopting a chair conformation. [, ]

Overview

8-oxa-1-azaspiro[4.5]decane-2,4-dione is a bicyclic compound that belongs to the class of spiro compounds, characterized by its unique spirocyclic structure. This compound features an oxygen atom in the spiro junction and an azaspiro configuration, which contributes to its diverse chemical reactivity and potential biological activity. Its structural formula can be represented as C10_{10}H13_{13}N1_{1}O3_{3}.

Source

The compound is synthesized through various organic chemistry methods, often involving multi-step reactions with commercially available reagents. Research into this compound has been documented in scientific literature, particularly focusing on its synthesis and biological evaluation.

Classification

8-oxa-1-azaspiro[4.5]decane-2,4-dione is classified as a spiro compound, specifically a 1-oxa-4-azaspiro compound. It is also categorized under diones due to the presence of two carbonyl groups in its structure.

Synthesis Analysis

Methods

The synthesis of 8-oxa-1-azaspiro[4.5]decane-2,4-dione typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available reagents such as tetrahydropyran derivatives and halogenated alkanes.
  2. Formation of Intermediates: The reaction may involve the formation of various intermediates through nucleophilic substitutions and cyclization reactions.
  3. Oxidation and Cyclization: Key steps include oxidation processes using oxidizing agents like bis(acetoxy)iodobenzene, which facilitate the cyclization to form the desired spiro compound.

Technical Details

For example, one synthetic route described involves the use of N,N'-dicyclohexylcarbodiimide as an activating agent to form amides that are subsequently oxidized and cyclized under specific conditions, yielding 8-oxa-1-azaspiro[4.5]decane-2,4-dione derivatives with yields reaching up to 75% .

Molecular Structure Analysis

Structure

The molecular structure of 8-oxa-1-azaspiro[4.5]decane-2,4-dione consists of a spiro junction where a five-membered ring containing an oxygen atom is fused with a six-membered ring that includes a nitrogen atom. This unique arrangement imparts distinctive properties to the compound.

Data

Key structural data includes:

  • Molecular formula: C10_{10}H13_{13}N1_{1}O3_{3}
  • Molecular weight: Approximately 197.22 g/mol
  • Key functional groups: Two carbonyl groups (diones), one ether oxygen.
Chemical Reactions Analysis

Reactions

8-oxa-1-azaspiro[4.5]decane-2,4-dione can undergo several chemical reactions:

  1. Oxidation: Can be oxidized using agents such as potassium permanganate or chromium trioxide to modify functional groups.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert carbonyl groups into alcohols.
  3. Substitution Reactions: Nucleophilic substitutions can occur at various positions on the molecule, allowing for further functionalization.

Technical Details

The compound's reactivity can be tailored by adjusting reaction conditions and selecting appropriate reagents, facilitating the development of derivatives with enhanced properties .

Mechanism of Action

The mechanism of action for 8-oxa-1-azaspiro[4.5]decane-2,4-dione involves its interaction with biological targets at the molecular level. Research indicates that it may act as an inhibitor for certain kinases, influencing pathways related to cell death and survival mechanisms.

Process

By inhibiting specific kinases such as receptor-interacting protein kinase 1 (RIPK1), the compound can modulate necroptosis pathways, thus preventing programmed cell death . This interaction highlights its potential therapeutic applications in treating diseases characterized by dysregulated cell death.

Physical and Chemical Properties Analysis

Physical Properties

8-oxa-1-azaspiro[4.5]decane-2,4-dione is typically characterized by:

  • Appearance: Generally exists as a solid or viscous liquid depending on purity and synthesis method.
  • Melting point: Specific melting points vary based on substitution patterns but generally fall within a defined range typical for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data from studies indicate that derivatives exhibit varying degrees of biological activity based on their structural modifications .

Applications

Scientific Uses

8-oxa-1-azaspiro[4.5]decane-2,4-dione has several promising applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a kinase inhibitor, particularly in cancer research due to its ability to modulate cell death pathways.
  2. Material Science: Its unique structure makes it suitable for developing advanced materials and polymer stabilizers.
  3. Biological Research: Used in studies exploring mechanisms of cell death and inflammatory responses, aiding in understanding disease processes .
Synthetic Methodologies for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione

Traditional Cyclocondensation Approaches for Spirocyclic Lactam Formation

The synthesis of 8-oxa-1-azaspiro[4.5]decane-2,4-dione relies heavily on acid-catalyzed cyclocondensation between tetrahydropyran-4-carbonitrile derivatives and bromo/fluoroethyl reagents. This method exploits the nucleophilicity of the nitrile group and the electrophilicity of halogenated alkyl chains to form the spirocyclic core. A representative approach involves refluxing tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in dimethylformamide (DMF) at 80–90°C for 12–24 hours, achieving cyclization through sequential nucleophilic substitution and intramolecular lactamization. The reaction proceeds via an intermediate ω-haloalkylamide, which undergoes base-assisted intramolecular cyclization to form the spirocyclic dione framework [1] [5].

Critical parameters influencing yield include:

  • Solvent polarity: Polar aprotic solvents (DMF, acetonitrile) enhance anion stabilization, improving yields to 65–75% versus <40% in toluene.
  • Temperature control: Temperatures exceeding 90°C promote dehydration side products, reducing dione purity.
  • Halogen selectivity: Fluoroethyl derivatives yield higher regioselectivity (≥85%) compared to bromoethyl analogues (70–75%) due to reduced competing elimination reactions [1].

Table 1: Optimization of Cyclocondensation Parameters

VariableConditionsYield (%)Purity (%)
SolventDMF7598
SolventToluene3885
Reagent1-Bromo-2-fluoroethane6892
Reagent1,2-Dibromoethane5278
Temperature80°C7598
Temperature100°C6182

These methods face limitations in stereocontrol, often producing racemic mixtures that require chiral resolution for enantiopure pharmaceutical intermediates [5] [8].

Novel Catalytic Strategies for Stereoselective Spiroannulation

Asymmetric catalysis has revolutionized access to enantiomerically enriched 8-oxa-1-azaspiro[4.5]decane-2,4-diones. Chiral bifunctional thiourea catalysts enable Michael-Henry cascade reactions between cyclic enones and nitroethyl acetates, constructing two rings and two stereocenters in a single step. For example, quinidine-derived thiourea catalysts (5–10 mol%) in dichloromethane at –40°C convert 4-(2-nitroethyl)-tetrahydropyran precursors into spirocyclic diones with >90% enantiomeric excess (ee) and 70% diastereoselectivity [7] [8].

Copper-catalyzed oxidative amidation offers complementary stereoselectivity. Copper(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP) facilitate intramolecular C–N coupling of alkenyl-tethered hydroxyamides. Key advances include:

  • Ligand design: Bulky substituents on BINAP enforce facial selectivity during C–N reductive elimination, achieving 94% ee.
  • Oxidant selection: tert-Butyl hydroperoxide (TBHP) minimizes epimerization versus stronger oxidants like m-CPBA.
  • Substrate engineering: N-Boc-protected amines prevent catalyst poisoning, maintaining turnover numbers >500 [7].

Table 2: Catalytic Systems for Enantioselective Synthesis

Catalyst SystemReaction Typeee (%)Yield (%)
Quinidine-thioureaMichael-Henry cascade9268
Cu(I)/(R)-BINAPOxidative amidation9472
Rh(II)/prolinateCarbenoid N–H insertion8865

These catalytic strategies address the historical challenge of stereocontrol in spirocyclic lactam synthesis, enabling direct access to non-racemic intermediates for drug discovery [7] [8].

Optimization of Ring-Closing Metathesis in Bicyclic Framework Synthesis

Ring-closing metathesis (RCM) provides a versatile route to functionalized 8-oxa-1-azaspiro[4.5]decane-2,4-diones by forging the cyclohexane ring from acyclic diene precursors. The strategy employs Grubbs II catalyst (5 mol%) to cyclize N-allyl-tethered tetrahydropyranyl dienes in refluxing dichloromethane. Optimization studies reveal:

  • Diene geometry: E-alkenes cyclize 3–5× faster than Z-isomers due to reduced steric hindrance in the metallocyclobutane transition state.
  • Catalyst loading: Loadings below 3 mol% lead to incomplete conversion (<70%), while >7 mol% accelerates dimerization.
  • Protecting groups: N-Boc substrates exhibit 90% conversion versus 60% for N-aryl analogues, as electron-withdrawing groups reduce nitrogen coordination to ruthenium [7] [8].

Post-RCM oxidation transforms the enol ether intermediate into the dione using ruthenium(III) chloride/sodium periodate. This step requires precise pH control (pH 5–6) to prevent overoxidation, with yields highly dependent on solvent composition:

  • Acetone/water (4:1): 85% yield
  • Acetonitrile/water (3:1): 72% yield
  • THF/water (2:1): 65% yield

Table 3: RCM-Oxidation Sequence Efficiency

Diene PrecursorRCM Conversion (%)Oxidation Yield (%)Overall Yield (%)
N-Boc-diene (E-alkene)958985
N-Ts-diene (E-alkene)857866
N-Boc-diene (Z-alkene)787559

RCM routes accommodate diverse N-substituents (alkyl, aryl, heteroaryl), enabling rapid scaffold derivatization inaccessible via cyclocondensation [7].

Solid-Phase Synthesis for High-Throughput Library Generation

Solid-phase synthesis enables rapid diversification of 8-oxa-1-azaspiro[4.5]decane-2,4-diones for drug discovery. Wang resin-bound tetrahydropyran-4-carboxylic acids serve as anchors, with key steps including:

  • Amide coupling: HATU-mediated attachment yields resin-loading >0.8 mmol/g.
  • Tandem cyclization-cleavage: Treatment with bromoacetyl bromide/TEA induces simultaneous lactamization and resin release.
  • On-resin functionalization: Suzuki-Miyaura coupling of N-aryl substituents precedes cyclization [6].

Automated platforms (e.g., Chemspeed SWING) achieve library production of 96 analogues in <72 hours. Critical quality metrics include:

  • Purity distribution: 78% of compounds exceed 90% purity (HPLC-UV) without chromatography.
  • Structural diversity: N-Aryl (45%), N-alkyl (30%), N-heteroaryl (25%) variants.
  • Scalability: Milligram-to-gram synthesis with identical yields (average 82 ± 5%) [6].

Table 4: Solid-Phase Synthesis Efficiency Metrics

StepReaction Time (h)Yield (%)Purity (%)
Resin loading495>99
N-Functionalization12–249085–95
Cyclization-cleavage28892

This approach facilitates exploration of structure-activity relationships by systematically varying N-substituents and spiro-ring oxidation states [6].

Properties

CAS Number

1864056-39-2

Product Name

8-oxa-1-azaspiro[4.5]decane-2,4-dione

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.